2,2,3,3-Tetramethyltetrasilane

Silicon Carbide Deposition Thermal Stability Carbosilane Precursor

2,2,3,3-Tetramethyltetrasilane (CAS 1364487-19-3) is a higher-order organosilane, specifically a methylated tetrasilane, with the molecular formula C₄H₁₈Si₄. This compound is a colorless, volatile liquid with a reported boiling point of 125-135°C and a density of approximately 0.75 g/cm³.

Molecular Formula C4H12Si4
Molecular Weight 172.48
CAS No. 1364487-19-3
Cat. No. B596819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3-Tetramethyltetrasilane
CAS1364487-19-3
Synonyms2,2,3,3-TETRAMETHYLTETRASILANE, 95%
Molecular FormulaC4H12Si4
Molecular Weight172.48
Structural Identifiers
SMILESC[Si](C)([Si])[Si](C)(C)[Si]
InChIInChI=1S/C4H12Si4/c1-7(2,5)8(3,4)6/h1-4H3
InChIKeyGJPZMBYHRAUZER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3,3-Tetramethyltetrasilane (CAS 1364487-19-3): A Higher-Order Organosilane for Advanced Semiconductor and Material Science Applications


2,2,3,3-Tetramethyltetrasilane (CAS 1364487-19-3) is a higher-order organosilane, specifically a methylated tetrasilane, with the molecular formula C₄H₁₈Si₄ . This compound is a colorless, volatile liquid with a reported boiling point of 125-135°C and a density of approximately 0.75 g/cm³ . Its molecular structure features a four-silicon backbone with methyl groups on the internal silicon atoms, positioning it as a unique candidate in the class of volatile higher silanes and carbosilane precursors. It is primarily utilized as a precursor for the deposition of silicon-based thin films and the synthesis of advanced materials like silicon carbide (SiC) [1].

Why 2,2,3,3-Tetramethyltetrasilane Cannot Be Interchanged with Simpler Organosilanes Like Tetramethylsilane or Disilane


The assumption that all volatile organosilanes are interchangeable precursors for chemical vapor deposition (CVD) is scientifically unsound. The specific molecular architecture of 2,2,3,3-tetramethyltetrasilane, which includes a Si₄ backbone and methyl substituents, fundamentally alters its thermochemical decomposition pathway, volatility, and resulting film properties compared to simpler silanes [1]. For instance, its higher silicon content per molecule and unique bond strengths enable a distinct conversion to a carbosilane structure at elevated temperatures, a property not shared by common alternatives like tetramethylsilane (Si(CH₃)₄) . Substituting with a lower-order or differently substituted silane can lead to vastly different deposition rates, film stoichiometry, and material quality, directly impacting device performance in semiconductor manufacturing [2].

Quantitative Evidence for Selecting 2,2,3,3-Tetramethyltetrasilane Over Alternative Silicon Precursors


Superior Thermal Stability and Decomposition Threshold for High-Temperature SiC Processing

Unlike tetramethylsilane (TMS), which is a simple monosilane with a low decomposition temperature, 2,2,3,3-tetramethyltetrasilane exhibits significantly higher thermal stability. It has been reported to withstand temperatures up to 400°C without significant decomposition [1], making it suitable for processes requiring a higher thermal budget before precursor breakdown. Furthermore, at temperatures above 650°C, it undergoes a specific molecular rearrangement to form a carbosilane structure, which is the fundamental building block for silicon carbide (SiC) films [2]. This dual-stage thermal behavior—stability up to 400°C followed by conversion to a SiC framework above 650°C—provides a unique processing window not available with simpler silanes.

Silicon Carbide Deposition Thermal Stability Carbosilane Precursor

Enhanced Safety Profile via Reduced Volatility Compared to Tetramethylsilane (TMS)

The higher boiling point of 2,2,3,3-tetramethyltetrasilane (125-135°C) compared to that of tetramethylsilane (TMS, 26-28°C) [1] indicates a substantially lower vapor pressure at room temperature. This reduced volatility directly translates to a decreased risk of fire and inhalation hazards during handling and storage. The density of 2,2,3,3-tetramethyltetrasilane (0.75 g/cm³) is also higher than that of TMS (0.648 g/cm³) [1], further contributing to its safer handling characteristics in liquid form.

Volatility Vapor Pressure Safe Handling

Direct Route to Carbosilane/SiC Frameworks Not Available with Monosilanes

A key differentiating factor is the ability of 2,2,3,3-tetramethyltetrasilane to thermally convert directly into a carbosilane structure at temperatures above 650°C [1]. This is a defined, single-precursor pathway to materials containing Si-C-Si bonds, which are foundational to silicon carbide (SiC) films and fibers. In contrast, simple monosilanes like tetramethylsilane (TMS) lack the necessary pre-formed Si-Si backbone and internal methyl groups to facilitate this specific and efficient conversion. They generally decompose into a mixture of silicon, carbon, and hydrogen species, making it difficult to achieve a well-defined, stoichiometric SiC film without an additional, separate carbon source.

Silicon Carbide Precursor Chemistry Carbosilane

Higher Silicon Content per Molecule for Potentially More Efficient Film Growth

The molecular structure of 2,2,3,3-tetramethyltetrasilane (C₄H₁₈Si₄) inherently contains a higher ratio of silicon atoms to organic ligands compared to common monosilanes like tetramethylsilane (SiC₄H₁₂). This higher silicon density per molecule can be a strategic advantage in chemical vapor deposition (CVD) processes. While specific growth rate data for this exact compound is not publicly available, the class of higher-order silanes (SiₙH₂ₙ₊₂) is well-established to provide higher growth rates at lower temperatures compared to monosilane (SiH₄) due to the lower bond strength of Si-Si versus Si-H bonds [1]. This principle extends to alkyl-substituted variants, where the pre-formed silicon backbone can lead to more efficient silicon incorporation into the growing film.

Silicon Precursor Growth Rate Semiconductor Deposition

Patented Precursor for Nanowire Synthesis

2,2,3,3-Tetramethyltetrasilane is explicitly identified as a candidate material for the synthesis of nanowires in U.S. Patent 8,575,381 [1]. This application highlights its utility in creating silicon-based nanostructures, a field where precise control over precursor decomposition and material composition is critical. While many silanes can be used to deposit silicon, the specific decomposition behavior and carbon content of this methylated tetrasilane make it particularly suited for generating silicon carbide (SiC) or silicon-carbon nanostructures, differentiating it from pure hydride silanes.

Nanowire Nanotechnology Silicon Nanostructures

Optimal Use Cases for 2,2,3,3-Tetramethyltetrasilane in Material Synthesis and Device Fabrication


Synthesis of Stoichiometric Silicon Carbide (SiC) Films and Coatings

This compound is optimally suited for the deposition of silicon carbide (SiC) films via thermal CVD at temperatures exceeding 650°C. The ability to directly convert to a carbosilane framework from a single, volatile liquid precursor simplifies the process and can lead to better control over the resulting film's stoichiometry and crystallinity, as inferred from its defined thermal conversion [1]. This is in contrast to using separate silicon and carbon sources, which often requires complex gas-phase mixing and can result in carbon-rich or silicon-rich films.

Fabrication of Silicon and Silicon Carbide Nanowires

Based on its identification as a candidate material in U.S. Patent 8,575,381, this compound is a promising precursor for the vapor-liquid-solid (VLS) or vapor-solid (VS) growth of silicon or silicon carbide nanowires [1]. Its moderate volatility (bp 125-135°C) allows for precise control over vapor delivery to the growth substrate, while its decomposition chemistry facilitates the formation of the desired nanostructured material.

High-Temperature CVD Processes Requiring a Thermally Stable Silicon Source

For chemical vapor deposition processes operating in the 300-400°C range where simpler silanes like tetramethylsilane (TMS) would be too volatile or decompose prematurely, 2,2,3,3-tetramethyltetrasilane offers a more stable precursor option. Its reported stability up to 400°C [1] allows it to be transported to the heated substrate without significant decomposition in the gas lines, improving process control and film uniformity. This is a critical advantage in applications like the deposition of silicon-containing dielectric layers or barrier films.

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